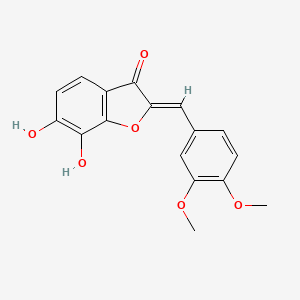

(Z)-2-(3,4-dimethoxybenzylidene)-6,7-dihydroxybenzofuran-3(2H)-one

Description

(Z)-2-(3,4-Dimethoxybenzylidene)-6,7-dihydroxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configuration benzylidene substituent at the C2 position. The benzylidene moiety contains 3,4-dimethoxy groups, while the benzofuran core is substituted with 6,7-dihydroxy groups.

Synthetically, it is derived via demethylation of its precursor, (Z)-2-(3,4-dimethoxybenzylidene)-6,7-dimethoxybenzofuran-3(2H)-one (compound 5s), using method A (acidic or enzymatic cleavage of methoxy groups) . Key physical properties include high thermal stability, as suggested by its structural analogs (e.g., melting points >250°C in similar dihydroxy-substituted benzofuranones) . Safety data (P codes) emphasize precautions against ignition sources and proper handling protocols .

Properties

IUPAC Name |

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6,7-dihydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-12-6-3-9(7-13(12)22-2)8-14-15(19)10-4-5-11(18)16(20)17(10)23-14/h3-8,18,20H,1-2H3/b14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGPKFVTLCJYMW-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,4-dimethoxybenzylidene)-6,7-dihydroxybenzofuran-3(2H)-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 6,7-dihydroxybenzofuran-3(2H)-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Demethylation Reactions

The compound undergoes demethylation to yield polyhydroxy derivatives, a critical step in activating its biological properties.

Procedure

-

Reagent : Boron tribromide (BBr₃) in anhydrous dichloromethane (DCM) at 0°C to room temperature .

-

Mechanism : BBr₃ cleaves methoxy groups via Lewis acid-mediated demethylation, converting methoxy (–OCH₃) to hydroxyl (–OH) groups.

-

Example :

Starting from (Z)-2-(3,4-dimethoxybenzylidene)-4,6-dimethoxybenzofuran-3(2H)-one, demethylation produces (Z)-2-(3,4-dihydroxybenzylidene)-4,6-dihydroxybenzofuran-3(2H)-one .

| Reaction Parameter | Value |

|---|---|

| Temperature | 0°C → RT |

| Reaction Time | 24–72 hours |

| Yield | 61% |

| Characterization | ¹H NMR (400 MHz, MeOD), m.p. >260°C (decomposition) |

Base-Catalyzed Condensation

This reaction forms the aurone scaffold via aldol-like condensation between benzofuran-3(2H)-one and substituted benzaldehydes.

Procedure

-

Reagents : Potassium hydroxide (KOH) in ethanol or methanol, benzaldehyde derivatives .

-

Mechanism : Base-mediated enolate formation followed by nucleophilic attack on the aldehyde, forming a conjugated system.

| Reaction Parameter | Value |

|---|---|

| Solvent | Ethanol or methanol |

| Temperature | Reflux (65–100°C) |

| Reaction Time | 2–18 hours |

| Work-Up | Acidification (pH 2–3), extraction with ethyl acetate/DCM |

Oxidation Reactions

The hydroxyl groups render the compound susceptible to oxidation, though specific examples require extrapolation from structural analogs.

Potential Pathways:

-

Quinone Formation : Oxidation of catechol (3,4-dihydroxy) groups to ortho-quinones using agents like K₃Fe(CN)₆ or enzymatic systems.

-

Stability : Decomposition observed at temperatures >260°C, indicating thermal instability under harsh conditions .

Sulfonation

-

Outcome : Introduces sulfonate groups at hydroxyl positions, enhancing solubility or enabling further derivatization.

| Reaction Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | Room temperature |

| Yield | 40–100% (varies by substitution) |

Acid/Base Stability

-

Acid Work-Up : Used post-synthesis to precipitate crude products (pH 2–3) .

-

Alkaline Conditions : Stable under reflux in KOH/ethanol but degrades in strong bases at elevated temperatures .

Key Findings from Research

-

Demethylation Efficiency : Boron tribromide achieves near-complete demethylation but requires strict anhydrous conditions .

-

Condensation Flexibility : Varying benzaldehyde substituents allows modular synthesis of aurone derivatives .

-

Thermal Sensitivity : Decomposition above 260°C limits high-temperature applications .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a benzofuran moiety and methoxy groups that enhance its biological activity. Its molecular formula is , and it exhibits properties typical of flavonoids, which are known for their diverse pharmacological effects.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of (Z)-2-(3,4-dimethoxybenzylidene)-6,7-dihydroxybenzofuran-3(2H)-one. The compound can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Potential

Research indicates that this compound exhibits significant anticancer activity, particularly against breast cancer cells. It has been shown to induce apoptosis (programmed cell death) in tumor cells by modulating key signaling pathways involved in cell survival and proliferation . The compound's ability to inhibit the growth of cancer cells makes it a promising candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The anti-inflammatory properties of (Z)-2-(3,4-dimethoxybenzylidene)-6,7-dihydroxybenzofuran-3(2H)-one have been explored in various models. It has been found to reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways, suggesting its potential use in treating inflammatory diseases .

Skin Disorders

Given its ability to inhibit tyrosinase activity, this compound shows promise in treating hyperpigmentation disorders. By reducing melanin production in skin cells, it could serve as a therapeutic agent for conditions such as melasma and age spots .

Neuroprotection

The antioxidant properties of (Z)-2-(3,4-dimethoxybenzylidene)-6,7-dihydroxybenzofuran-3(2H)-one suggest potential applications in neuroprotection. Studies indicate that it may protect neuronal cells from oxidative damage and could be beneficial in neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (Z)-2-(3,4-dimethoxybenzylidene)-6,7-dihydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related benzofuran-3(2H)-ones and heterocyclic derivatives, focusing on substituent patterns, physicochemical properties, and synthetic yields.

Structural and Substituent Variations

Key Observations

- Substituent Effects on Solubility : Methoxy groups (target compound) reduce water solubility compared to dihydroxy analogs (6s, 6h) but improve metabolic stability .

- Melting Points : Compounds with more -OH groups (e.g., 6j, mp 325–326°C) exhibit higher melting points due to stronger intermolecular H-bonding .

- Synthetic Yields : Demethylation reactions (method A) yield 20–63% for dihydroxy derivatives, influenced by substituent positions. Ortho-substituted 6e shows the highest yield (63.8%) .

- Spectroscopic Signatures : Methoxy groups in the target compound result in distinct ¹H NMR signals (e.g., absence of broad -OH peaks at δ 9–11 ppm) compared to 6j or 6h .

Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-6,7-dihydroxybenzofuran-3(2H)-one, a compound belonging to the benzofuran class, has garnered attention due to its diverse biological activities. This article delves into its biological properties, including anticancer, anti-inflammatory, and antioxidant effects, supported by various studies and case analyses.

Chemical Structure and Properties

The compound features a benzofuran core substituted with methoxy groups and hydroxyl functionalities. Its structure can be represented as follows:

This structural configuration is crucial for its biological activity, as it influences interactions with biological targets.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives. Specifically, (Z)-2-(3,4-dimethoxybenzylidene)-6,7-dihydroxybenzofuran-3(2H)-one has shown promising results in inhibiting various cancer cell lines:

- Cell Lines Tested :

- K562 (leukemia)

- NCI-H460 (lung cancer)

- HCT-116 (colon cancer)

Inhibition Rates :

| Cell Line | Inhibition Rate (%) |

|---|---|

| K562 | 56.84 |

| NCI-H460 | 80.92 |

| HCT-116 | 72.14 |

These results indicate a significant cytotoxic effect against these cancer cell lines, suggesting that the compound may induce apoptosis through mechanisms such as ROS generation and mitochondrial dysfunction .

2. Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties , which are essential in managing chronic inflammatory diseases. It has been reported to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro:

- Cytokine Reduction :

- TNF-α: Reduced by 93.8%

- IL-1β: Reduced by 98%

This potent anti-inflammatory activity suggests potential therapeutic applications in conditions characterized by excessive inflammation .

3. Antioxidant Activity

The antioxidant capacity of (Z)-2-(3,4-dimethoxybenzylidene)-6,7-dihydroxybenzofuran-3(2H)-one has been assessed using various assays:

- DPPH Scavenging Assay : Demonstrated significant free radical scavenging activity.

- FRAP Assay : Indicated a strong reducing power comparable to established antioxidants.

These findings underscore the compound's role in mitigating oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders .

Case Studies

Several case studies have explored the therapeutic implications of this compound:

-

Study on Leukemia Cells :

- Investigated the induction of apoptosis in K562 cells.

- Results showed an increase in caspase activity after treatment with the compound, confirming its pro-apoptotic effects.

-

Inflammation Model :

- In vivo studies demonstrated that administration of the compound reduced paw edema in rat models of inflammation.

- Histological analysis revealed decreased infiltration of inflammatory cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.